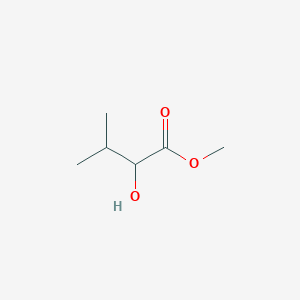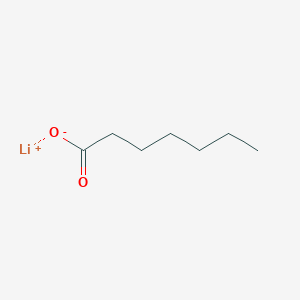
Lithium heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lithium heptanoate is a chemical compound that belongs to the family of lithium salts. It is used in various scientific research applications, including neuroscience and psychiatry. Lithium heptanoate is synthesized through a specific method, and its mechanism of action is well-understood. In
作用機序
The mechanism of action of lithium heptanoate is not fully understood, but it is believed to work by affecting the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It is also thought to have an effect on the activity of certain enzymes in the brain, including glycogen synthase kinase-3 (GSK-3).
生化学的および生理学的効果
Lithium heptanoate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain proteins in the brain, including brain-derived neurotrophic factor (BDNF) and cyclic AMP response element binding protein (CREB). These proteins are involved in the growth and development of neurons and are important for learning and memory.
実験室実験の利点と制限
One advantage of using lithium heptanoate in lab experiments is that it is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, one limitation is that it can be toxic in high doses, and care must be taken when handling it.
将来の方向性
There are many potential future directions for research on lithium heptanoate. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is its potential use in the treatment of depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of lithium heptanoate and its effects on the brain.
科学的研究の応用
Lithium heptanoate is used in various scientific research applications, including neuroscience and psychiatry. It is commonly used as a mood stabilizer in the treatment of bipolar disorder. Lithium heptanoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
CAS番号 |
16761-13-0 |
|---|---|
製品名 |
Lithium heptanoate |
分子式 |
C7H13LiO2 |
分子量 |
136.1 g/mol |
IUPAC名 |
lithium;heptanoate |
InChI |
InChI=1S/C7H14O2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
InChIキー |
RQZHWDLISAJCLK-UHFFFAOYSA-M |
異性体SMILES |
[Li+].CCCCCCC(=O)[O-] |
SMILES |
[Li+].CCCCCCC(=O)[O-] |
正規SMILES |
[Li+].CCCCCCC(=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

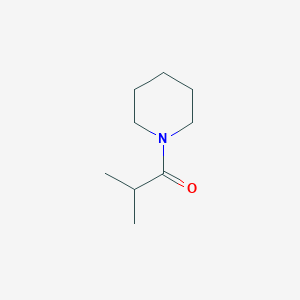

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
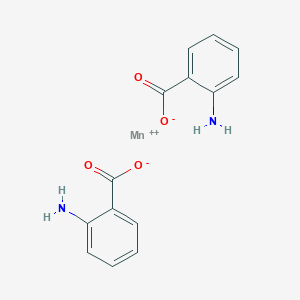
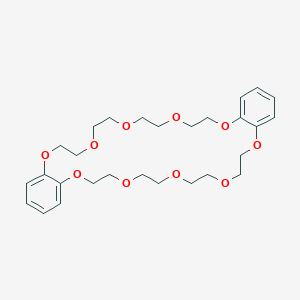
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
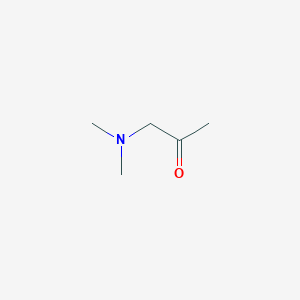
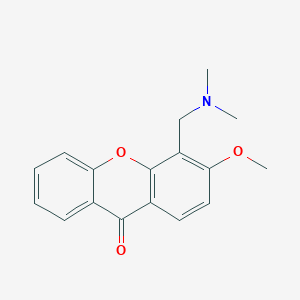
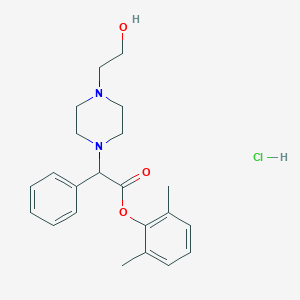
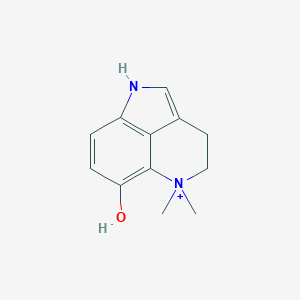
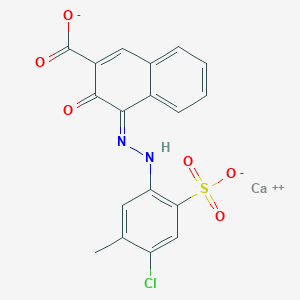
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

